4-(2-Bromoethyl)benzene-1,3-diol
Description
Contextualization of Substituted Benzene-1,3-diols in Organic Chemistry
Substituted benzene-1,3-diols, commonly known as resorcinol (B1680541) derivatives, are fundamental building blocks in organic chemistry. researchgate.netstanford.edu The resorcinol moiety, with its two hydroxyl groups in a meta-relationship on a benzene (B151609) ring, provides a platform for a wide array of chemical transformations. researchgate.netwikipedia.org These hydroxyl groups are highly activating, directing electrophilic substitution to the ortho and para positions, which facilitates the synthesis of a diverse range of polysubstituted aromatic compounds. researchgate.netlibretexts.org
The versatility of resorcinol and its derivatives is evident in their broad spectrum of applications. They are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. britannica.comchemicalbook.com For instance, resorcinol-formaldehyde resins are widely used as adhesives in the rubber and wood industries. researchgate.netwikipedia.org In medicinal chemistry, the resorcinol scaffold is present in numerous therapeutic agents, including antiseptics and drugs for treating various conditions. wikipedia.orgjmchemsci.com The ability to introduce a wide variety of substituents onto the benzene ring allows for the fine-tuning of a molecule's biological activity and physical properties. acs.orgnih.gov
Significance of Bromoalkyl Side Chains in Molecular Design
The incorporation of bromoalkyl side chains into molecular structures is a strategic approach in molecular design, particularly in the fields of medicinal chemistry and materials science. bloomtechz.com The bromoalkyl group serves as a versatile functional handle, enabling a variety of subsequent chemical modifications. The carbon-bromine bond is relatively weak and can be readily cleaved, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of other functional groups, such as amines, azides, thiols, and cyanides, providing a pathway to a diverse library of new compounds. rsc.org
Research Trajectories for 4-(2-Bromoethyl)benzene-1,3-diol within Contemporary Synthetic Methodologies
The chemical compound this compound is a halogenated resorcinol derivative that holds significant promise in contemporary synthetic methodologies. bldpharm.comchemsrc.com Its structure combines the reactive resorcinol core with a functionalizable bromoethyl side chain, making it a valuable intermediate for the synthesis of more complex molecules.
Current research involving this compound is likely to focus on several key areas. One major trajectory is its use as a building block in the synthesis of biologically active compounds. The resorcinol portion of the molecule is a known pharmacophore, and the bromoethyl group allows for the introduction of various side chains that can interact with biological targets. wikipedia.orgjmchemsci.com Researchers are exploring its potential in the development of new anticancer agents, anticonvulsants, and inhibitors of specific enzymes. nih.govnih.gov
Another important research direction is its application in materials science. The hydroxyl groups of the resorcinol moiety can be used to form polymers, while the bromoethyl group can serve as a site for cross-linking or for grafting other molecules onto a polymer backbone. researchgate.netresearchgate.net This could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties.
The development of more efficient and selective methods for the synthesis of this compound itself is also an active area of research. rsc.org Greener and more sustainable synthetic routes are being sought to minimize waste and environmental impact. Furthermore, investigations into the reactivity of the compound, including the selective functionalization of either the aromatic ring or the bromoethyl side chain, are crucial for expanding its utility in organic synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 2228400-79-9 |
| Molecular Formula | C8H9BrO2 |
| Molecular Weight | 217.06 g/mol |
| SMILES Code | OC1=CC=C(CCBr)C(O)=C1 |
This data is compiled from multiple chemical suppliers and databases. bldpharm.com
An in-depth analysis of the synthetic methodologies for producing this compound reveals a multi-step process that hinges on the strategic construction of the core benzene-1,3-diol structure and the subsequent introduction of the 2-bromoethyl side chain. This article elucidates the key chemical strategies and reactions employed in the synthesis of this compound, providing a comprehensive overview for researchers in the field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-(2-bromoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
InChI Key |
ZNLNDCUXIHEGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 2 Bromoethyl Benzene 1,3 Diol
Reactivity of the Bromoethyl Group
The bromoethyl group is a primary alkyl halide, and its reactivity is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
The primary carbon center of the bromoethyl group is highly susceptible to nucleophilic attack. These reactions predominantly follow the SN2 (bimolecular nucleophilic substitution) mechanism due to the unhindered nature of the primary alkyl halide.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. While an SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for primary halides, it could potentially occur under conditions that favor carbocation formation, though rearrangements might be observed. The SN2' mechanism is not applicable here as it requires an allylic system.
A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives.
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Hydroxide (OH⁻) | 4-(2-Hydroxyethyl)benzene-1,3-diol | SN2 |
| Cyanide (CN⁻) | 4-(2-Cyanoethyl)benzene-1,3-diol | SN2 |
| Azide (N₃⁻) | 4-(2-Azidoethyl)benzene-1,3-diol | SN2 |
| Ammonia (NH₃) | 4-(2-Aminoethyl)benzene-1,3-diol | SN2 |
Elimination Reactions for Olefin Formation
In the presence of a strong, sterically hindered base, 4-(2-bromoethyl)benzene-1,3-diol can undergo an elimination reaction to form 4-vinylbenzene-1,3-diol. This reaction, typically following an E2 (bimolecular elimination) mechanism, competes with SN2 substitution.
The E2 mechanism involves the concerted removal of a proton from the carbon adjacent to the bromo-substituted carbon (the β-carbon) by a base, and the simultaneous departure of the bromide leaving group. This process results in the formation of a carbon-carbon double bond. The choice of base and reaction conditions can be tuned to favor elimination over substitution. Strong, bulky bases like potassium tert-butoxide are often used to promote E2 reactions.
Organometallic Reactions (e.g., Grignard, Suzuki, Stille Coupling Precursors)
The bromoethyl group can serve as a precursor for various organometallic reagents, which are powerful intermediates for forming new carbon-carbon bonds.
Grignard Reagent Formation: Reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent. The acidic phenolic protons must be protected prior to this reaction, as they would quench the Grignard reagent. The resulting organometallic compound is a potent nucleophile capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Suzuki and Stille Coupling Precursors: While Suzuki and Stille couplings traditionally involve sp²-hybridized carbons (e.g., aryl or vinyl halides), recent advancements have extended their scope to include sp³-hybridized alkyl halides. nih.gov
Suzuki Coupling: The bromoethyl group can potentially participate in Suzuki-Miyaura cross-coupling reactions with organoboron compounds in the presence of a palladium catalyst and a base. nih.govwikipedia.org This would enable the formation of a new carbon-carbon bond at the ethyl side chain.
Stille Coupling: Similarly, the compound could undergo a Stille reaction, coupling with an organotin reagent using a palladium catalyst. wikipedia.orgionicviper.orglibretexts.org This method also facilitates the creation of C-C bonds but involves toxic organotin compounds. wikipedia.org
Transformations Involving the Benzene-1,3-diol Moiety
The benzene-1,3-diol (resorcinol) ring is an electron-rich aromatic system, making it highly reactive towards electrophiles and susceptible to oxidation.
Electrophilic Aromatic Substitution Reactions on the Dihydroxybenzene Ring
The two hydroxyl groups on the aromatic ring are potent activating groups and are ortho, para-directing. patsnap.com This means they increase the rate of electrophilic aromatic substitution (EAS) compared to benzene (B151609) and direct incoming electrophiles to specific positions on the ring. libretexts.org
In the this compound molecule, the hydroxyl groups are at positions 1 and 3, and the bromoethyl group is at position 4. The positions on the ring are numbered as follows: C1-OH, C2-H, C3-OH, C4-CH₂CH₂Br, C5-H, C6-H.
Position 2: This position is ortho to the C1-OH group and ortho to the C3-OH group, making it highly activated.
Position 6: This position is ortho to the C1-OH group and para to the C3-OH group, also making it highly activated.
Position 5: This position is ortho to the C3-OH group and meta to the C1-OH group. It is activated, but generally less so than positions 2 and 6.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will occur preferentially at positions 2 and 6.
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 2/6-Nitro-4-(2-bromoethyl)benzene-1,3-diol |
| Bromination (Br₂, FeBr₃) | Br⁺ | 2,6-Dibromo-4-(2-bromoethyl)benzene-1,3-diol |
| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 2/6-Acyl-4-(2-bromoethyl)benzene-1,3-diol |
Oxidation and Reduction Pathways of the Aromatic System
Oxidation Pathways The benzene-1,3-diol moiety is sensitive to oxidation. Unlike its isomers catechol (1,2-diol) and hydroquinone (1,4-diol), which can be oxidized to their corresponding benzoquinones, the oxidation of resorcinol (B1680541) is more complex. researchgate.net The formation of a 1,3-benzoquinone is unfavorable due to ring strain. researchgate.net
Electrochemical or chemical oxidation of the resorcinol core is typically an irreversible process that can lead to the formation of radical species. nih.gov These radicals can then readily dimerize or polymerize, often resulting in the formation of a passivating film on an electrode surface. researchgate.netnih.gov Under certain biological or chemical conditions, resorcinol can be hydroxylated to form 1,2,4-trihydroxybenzene, which is then further oxidized. d-nb.info
Reduction Pathways The aromatic ring of this compound can be reduced under specific conditions.
Catalytic Hydrogenation: Subjecting the compound to high pressures of hydrogen gas in the presence of a metal catalyst (such as nickel, platinum, or palladium) can lead to the complete saturation of the aromatic ring. lumenlearning.comlibretexts.orgmsu.edu This catalytic hydrogenation would yield 4-(2-bromoethyl)cyclohexane-1,3-diol. Due to the presence of the hydroxyl groups, the intermediate enols can tautomerize, potentially leading to carbonyl products like 4-(2-bromoethyl)-3-hydroxycyclohexanone. libretexts.orgmsu.edu
Birch Reduction: A partial reduction of the aromatic ring can be achieved using the Birch reduction, which employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. lumenlearning.commasterorganicchemistry.com This reaction would reduce the benzene-1,3-diol ring to a cyclohexadiene derivative, selectively reducing one of the double bonds.
Derivatization of Hydroxyl Groups: Etherification and Esterification Reactions
The phenolic hydroxyl groups of this compound can be readily derivatized through etherification and esterification to modify the compound's physical and chemical properties.
Etherification:
Etherification of the hydroxyl groups can be achieved under various conditions, with the Williamson ether synthesis being a common method. This reaction involves the deprotonation of the hydroxyl groups with a base to form phenoxides, which then act as nucleophiles to attack an alkyl halide. Due to the presence of two hydroxyl groups with slightly different acidities, selective mono- or di-etherification can be achieved by carefully controlling the stoichiometry of the base and the alkylating agent.
For instance, reaction with one equivalent of a base like sodium hydride (NaH) followed by an alkyl halide (R-X) would predominantly yield the mono-ether. The use of two equivalents of the base and alkylating agent would lead to the di-ether. The reactivity of the two hydroxyl groups can be influenced by steric hindrance and electronic effects.
Table 1: Examples of Etherification Reactions of Phenolic Compounds
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Phenol | Alkyl Halide (R-X), Base (e.g., NaOH) | Alkyl Phenyl Ether (R-O-Ph) | Williamson Ether Synthesis |
| Resorcinol | Benzyl Bromide, K2CO3 | 1,3-Bis(benzyloxy)benzene | Williamson Ether Synthesis |
| Catechol | Dimethyl Sulfate, NaOH | 1,2-Dimethoxybenzene | Etherification |
Esterification:
Esterification of the hydroxyl groups can be accomplished by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by an acid or a base. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a milder and often more efficient route to the corresponding esters. Similar to etherification, selective mono- or di-esterification can be achieved by controlling the reaction conditions and stoichiometry.
Table 2: Examples of Esterification Reactions of Phenolic Compounds
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Phenol | Acetic Anhydride (B1165640), Pyridine | Phenyl Acetate | Acylation |
| Salicylic Acid | Methanol, H2SO4 | Methyl Salicylate | Fischer-Speier Esterification |
| Hydroquinone | Benzoyl Chloride, NaOH | Hydroquinone Dibenzoate | Schotten-Baumann Reaction |
Condensation Reactions with the Resorcinol Unit
The resorcinol moiety in this compound is highly activated towards electrophilic aromatic substitution, making it a suitable substrate for various condensation reactions. The hydroxyl groups direct incoming electrophiles to the ortho and para positions (primarily positions 2, 4, and 6). Position 4 is already substituted, leaving positions 2 and 6 as the most reactive sites.
A notable example is the Pechmann condensation for the synthesis of coumarins, where a resorcinol derivative reacts with a β-ketoester in the presence of an acid catalyst. Another important reaction is the condensation with aldehydes or ketones, often acid-catalyzed, to form calix wiley-vch.deresorcinarenes, which are macrocyclic compounds with a cup-like shape. researchgate.net The reaction involves the formation of a bis-phenol intermediate followed by cyclization. researchgate.net While specific studies on this compound in these reactions are not extensively documented, its resorcinol core suggests it would participate in such transformations. The bromoethyl substituent would likely be retained in the final product, offering a handle for further functionalization.
Table 3: Examples of Condensation Reactions Involving Resorcinol
| Reaction Type | Reactants | Catalyst | Product Type |
|---|---|---|---|
| Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | H2SO4 | 7-Hydroxy-4-methylcoumarin |
| Resorcinarene (B1253557) Formation | Resorcinol, Aldehyde (R-CHO) | HCl | Calix wiley-vch.deresorcinarene |
| Houben-Hoesch Reaction | Resorcinol, Acetonitrile (B52724), HCl | ZnCl2 | 2,4-Dihydroxyacetophenone |
Intramolecular Cyclization and Rearrangement Reactions
The presence of both a nucleophilic hydroxyl group and an electrophilic bromoethyl group within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.
Formation of Cyclic Ethers or Spirocyclic Systems
Under basic conditions, one of the hydroxyl groups of this compound can be deprotonated to form a phenoxide ion. This internal nucleophile can then attack the electrophilic carbon of the bromoethyl group via an intramolecular SN2 reaction, displacing the bromide ion and forming a cyclic ether. Depending on which hydroxyl group participates, different isomers of dihydrobenzofuran could be formed. Cyclization involving the hydroxyl group at position 1 would lead to the formation of a 6-hydroxy-2,3-dihydrobenzofuran derivative. This type of intramolecular cyclization is a common strategy for the synthesis of five-membered heterocyclic rings. researchgate.net
The formation of spirocyclic systems from this compound is less straightforward and would likely require a multi-step synthetic sequence. One hypothetical pathway could involve the initial formation of a cyclic intermediate that then undergoes further reactions to generate a spiro center. For instance, if the resorcinol ring were to participate in a reaction that creates a new ring fused at the carbon bearing the bromoethyl group, a spirocyclic system could potentially be formed after a subsequent intramolecular cyclization.
Rearrangement Pathways under Specific Reaction Conditions
While specific rearrangement reactions for this compound are not well-documented, resorcinol derivatives can undergo rearrangements under certain conditions. For example, Fries rearrangement of resorcinol esters can lead to the migration of an acyl group from the phenolic oxygen to the aromatic ring, forming a hydroxy ketone. The Claisen rearrangement of allyl ethers of resorcinol is another well-known pericyclic reaction that results in the migration of the allyl group to the ring. wiley-vch.de
It is conceivable that under strongly acidic or thermal conditions, the bromoethyl group could undergo rearrangement, potentially leading to the formation of a more stable carbocation intermediate followed by reaction with a nucleophile. However, such pathways are speculative without direct experimental evidence for this specific compound.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org The resorcinol moiety of this compound makes it a potential candidate for various MCRs.
For example, resorcinols are known to participate in MCRs for the synthesis of chromene derivatives. In a typical reaction, a resorcinol, an aldehyde, and a malononitrile or another active methylene (B1212753) compound can react in the presence of a catalyst to form a substituted 2-amino-4H-chromene. researchgate.net In such a reaction, this compound would be expected to provide the resorcinol component, with the bromoethyl group remaining as a substituent on the final chromene product. This would allow for the rapid construction of complex heterocyclic scaffolds bearing a functional handle for further chemical transformations.
Table 4: Potential Multi-Component Reaction Incorporating a Resorcinol Derivative
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|---|
| Chromene Synthesis | Resorcinol Derivative | Aldehyde | Malononitrile | 2-Amino-4H-chromene |
| Biginelli-like Reaction | Resorcinol Derivative | Aldehyde | Urea/Thiourea | Dihydropyrimidinone derivative |
| Hantzsch-like Reaction | Resorcinol Derivative | Aldehyde, β-Ketoester | Ammonia | Dihydropyridine derivative |
Advanced Spectroscopic and Structural Elucidation of 4 2 Bromoethyl Benzene 1,3 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 4-(2-Bromoethyl)benzene-1,3-diol, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its molecular framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems present in this compound. slideshare.netscribd.com These techniques disperse the NMR signals across two frequency axes, resolving spectral overlap and revealing correlations between different nuclei. sdsu.edu
Correlation SpectroscopY (COSY): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which occur between protons typically separated by two or three bonds. In the case of this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring and between the methylene (B1212753) protons of the bromoethyl side chain. This allows for the unambiguous assignment of the aromatic protons and confirms the connectivity within the ethyl group. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond couplings). sdsu.eduyoutube.com This technique is crucial for assigning the ¹³C signals corresponding to the aromatic CH groups and the two methylene groups of the bromoethyl substituent.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com For this compound, HMBC is invaluable for identifying the quaternary carbons in the benzene (B151609) ring by observing correlations from the aromatic and methylene protons to these non-protonated carbons. It also confirms the attachment of the bromoethyl side chain to the aromatic ring.
Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment detects through-space interactions between protons that are in close spatial proximity, irrespective of their bonding connectivity. This is particularly useful for determining the preferred conformation of the bromoethyl side chain relative to the benzene ring. For instance, NOE correlations between the methylene protons and specific aromatic protons can provide insights into the rotational conformation around the C-C bond connecting the side chain to the ring. slideshare.net
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H-¹H | Aromatic H to adjacent Aromatic H; -CH₂- to adjacent -CH₂- | J-coupling and connectivity of proton spin systems. sdsu.edu |
| HSQC | ¹H-¹³C (1-bond) | Aromatic C-H to its attached H; Methylene C-H to its attached H. youtube.com | Direct C-H attachments. |
| HMBC | ¹H-¹³C (2-4 bonds) | Aromatic H to adjacent and quaternary carbons; Methylene H to aromatic carbons. youtube.com | Long-range C-H connectivity, assignment of quaternary carbons. |
| NOESY | ¹H-¹H (through space) | Methylene H to nearby aromatic H. | Spatial proximity and conformational analysis. slideshare.net |
Variable Temperature NMR for Dynamic Processes and Rotational Barriers
Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes and restricted rotation around single bonds. montana.edu For this compound, VT-NMR can be employed to study the rotational barrier of the bromoethyl group. researchgate.netmdpi.com
At low temperatures, the rotation around the single bond connecting the bromoethyl group to the benzene ring may become slow on the NMR timescale. This could lead to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. mdpi.com By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate of exchange and, consequently, the free energy of activation (ΔG‡) for the rotational barrier. montana.educore.ac.uk This provides quantitative information about the conformational flexibility of the molecule.
Solid-State NMR for Packing and Intermolecular Interactions
In the solid state, the spectral lines in NMR are typically broadened due to anisotropic interactions. Solid-state NMR (ssNMR) techniques, such as magic-angle spinning (MAS), are used to overcome this broadening and obtain high-resolution spectra. taylorandfrancis.com ssNMR is particularly useful for studying the packing of molecules in a crystal lattice and for probing intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov
For this compound, the resorcinol (B1680541) moiety is capable of forming strong hydrogen bonds. ¹H and ¹³C ssNMR can provide detailed information about these interactions. The chemical shifts of the hydroxyl protons and the carbons of the benzene ring are sensitive to the hydrogen-bonding environment. taylorandfrancis.com By comparing the ssNMR spectra with solution-state NMR spectra, one can deduce the effects of crystal packing and intermolecular forces on the molecular structure. Advanced ssNMR techniques can also be used to determine internuclear distances and the relative orientation of different molecular fragments in the solid state. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. core.ac.uk
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the m/z values of ions with very high accuracy. This allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₈H₉BrO₂), HRMS would confirm the presence and number of bromine, carbon, hydrogen, and oxygen atoms based on the precise mass of the molecular ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved, providing further confirmation of the presence of a single bromine atom in the molecule. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. youtube.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed. libretexts.org
The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure. For this compound, characteristic fragmentation pathways would be expected. nih.gov These could include:
Loss of a bromine radical (•Br): This would result in a significant fragment ion corresponding to the ethylbenzene-1,3-diol cation.
Loss of HBr: A common fragmentation for bromoalkanes, leading to a vinylbenzene-1,3-diol cation.
Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the benzene ring, resulting in a hydroxytropylium ion or a related stable aromatic cation.
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) or carbon monoxide (CO) from the aromatic ring are also possible. libretexts.org
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy. nih.gov
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions.
Characteristic Absorption Bands of Bromoethyl and Hydroxyl Groups
In a hypothetical analysis of this compound, one would expect to observe characteristic vibrational frequencies for its key functional groups.
Hydroxyl (-OH) Groups: The two phenolic -OH groups would give rise to a broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The breadth of this peak would be indicative of hydrogen bonding. In the Raman spectrum, this stretching vibration is generally weaker.
Bromoethyl (-CH₂CH₂Br) Group: The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed around 2850-2960 cm⁻¹.
Benzene Ring: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring would be found in the 1450-1600 cm⁻¹ region.
A hypothetical data table for the expected vibrational bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenolic O-H | Stretching | 3600 - 3200 (broad) | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Strong |
| Aliphatic C-H | Stretching | 2960 - 2850 | Moderate |
| Aromatic C=C | Stretching | 1600, 1500, 1450 | Strong |
| C-O | Stretching | 1260 - 1000 | Moderate |
| C-Br | Stretching | 700 - 500 | Strong |
Identification of Intermolecular Hydrogen Bonding Networks
The presence of two hydroxyl groups and a bromine atom on the molecule suggests the potential for significant intermolecular hydrogen bonding. In the solid state, these interactions would create a complex three-dimensional network. The broadness of the O-H stretching band in the FTIR spectrum would be the primary indicator of hydrogen bonding. Shifts in the vibrational frequencies of the hydroxyl groups upon changes in concentration or solvent could be used to study the nature and strength of these interactions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state.
Determination of Absolute Configuration (if chiral derivatives)
The parent molecule, this compound, is not chiral. Therefore, the determination of absolute configuration would not be applicable unless chiral derivatives were synthesized.
Analysis of Crystal Packing and Non-Covalent Interactions
A crystallographic study would reveal the precise bond lengths and angles of the molecule. It would also elucidate the crystal packing arrangement, showing how individual molecules are organized in the unit cell. Of particular interest would be the detailed geometry of the intermolecular hydrogen bonds involving the hydroxyl groups, and potentially weaker interactions involving the bromine atom.
Advanced Chromatographic Techniques Coupled with Spectroscopic Detection
Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with detectors like Mass Spectrometry (MS) or a Diode Array Detector (DAD) would be essential for the separation and identification of this compound, particularly in a mixture or as part of a reaction monitoring process. HPLC would likely be the preferred method for a polar, non-volatile compound like this. The retention time would provide a characteristic identifier, while the coupled spectroscopic detector would offer structural information and confirm the identity of the eluted compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS can provide crucial information regarding its identity, purity, and fragmentation pattern upon electron ionization.
Principles and Application:
For GC-MS analysis, the compound is typically vaporized and introduced into a gas chromatograph, where it is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
While specific experimental GC-MS data for this compound is not widely available in the public domain, its expected fragmentation pattern can be predicted based on its structure. The presence of a bromine atom, a benzene ring, and hydroxyl groups leads to characteristic fragmentation pathways.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound would likely exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Key fragmentation pathways would likely include:
Loss of the bromoethyl side chain: Cleavage of the bond between the benzene ring and the ethyl group.
Loss of a bromine radical: Resulting in a prominent [M-Br]⁺ fragment.
McLafferty rearrangement: If applicable, involving the ethyl side chain.
Fragmentation of the benzene ring: Leading to smaller aromatic and aliphatic fragments.
A hypothetical GC-MS data table for this compound is presented below, based on the predicted fragmentation of similar compounds.
| Retention Time (min) | Fragment (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
| (Predicted) | 216/218 | 40 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 137 | 100 | [M-Br]⁺ | |
| 107 | 60 | [C₇H₇O]⁺ | |
| 77 | 30 | [C₆H₅]⁺ |
This table is predictive and not based on reported experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. It is particularly valuable for assessing the purity of a sample and for analyzing complex mixtures containing the compound. The combination of HPLC with mass spectrometry has become a cornerstone for determining the identity and purity of substances in various scientific fields nih.gov.
Purity Assessment:
In the synthesis of this compound, various impurities may be present, including unreacted starting materials, by-products from side reactions, and degradation products. LC-MS allows for the separation of the main compound from these impurities, with the mass spectrometer providing confident identification of each component. The high sensitivity of LC-MS enables the detection of even trace-level impurities. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Mixture Analysis:
LC-MS is also a powerful technique for the analysis of this compound in complex matrices, such as in reaction monitoring or in biological samples if it were used in such studies. The chromatographic separation resolves the target compound from other components, and the mass spectrometer provides selective detection and quantification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing trace amounts of the compound in complex environments. For instance, a method for the analysis of another diol, bronopol, in rice has been developed using LC-MS/MS, demonstrating the technique's capability in complex sample analysis chemscene.com.
A representative LC-MS data table for a hypothetical purity analysis of a this compound sample is shown below.
| Retention Time (min) | Detected m/z | Proposed Identity | Purity (%) |
| 5.2 | 217/219 | This compound | 98.5 |
| 3.8 | 110 | Resorcinol (starting material) | 0.8 |
| 6.5 | 296/298 | Dibrominated by-product | 0.7 |
This table is illustrative and not based on reported experimental data.
Chiral Chromatography for Enantiomeric Excess Determination (if applicable to derivatives)
While this compound itself is not chiral, derivatives of this compound could potentially be synthesized to contain one or more chiral centers. For such chiral derivatives, the determination of enantiomeric excess (%ee) is crucial, as enantiomers of a chiral compound can exhibit different biological activities sigmaaldrich.com. Chiral chromatography is the primary technique used for the separation and quantification of enantiomers wikipedia.org.
Principles of Chiral Separation:
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a difference in retention times, allowing for their separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics wikipedia.orgnih.gov. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance wikipedia.org.
Application to Derivatives:
If a derivative of this compound were synthesized to be chiral, for example, by introducing a chiral substituent via the hydroxyl groups or the bromoethyl side chain, chiral HPLC would be the method of choice to determine its enantiomeric purity. The development of a suitable chiral separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
A hypothetical data table for the chiral separation of a derivative is presented below.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.5 | 99.0 |
| (S)-enantiomer | 14.2 | 1.0 |
This table is hypothetical and illustrates the potential application of chiral chromatography to a derivative of the title compound.
Exploration of Advanced Chemical Applications of 4 2 Bromoethyl Benzene 1,3 Diol
Role as a Building Block in Polymer and Material Science
The presence of both a nucleophilic substitution-susceptible bromoethyl group and polymerizable hydroxyl groups on the aromatic ring enables 4-(2-bromoethyl)benzene-1,3-diol to be a key component in the synthesis of a variety of polymers.
Monomer for the Synthesis of Polyethers and Polyesters
The diol functionality of the resorcinol (B1680541) moiety in this compound allows it to act as a monomer in condensation polymerization reactions to form polyethers and polyesters. The bromoethyl group can be retained as a pendant functional group for subsequent modifications or can participate in polymerization under specific conditions.
In polyether synthesis, the hydroxyl groups can react with dihalides or other electrophilic monomers. The resulting polyethers can exhibit enhanced thermal stability and chemical resistance, properties often associated with aromatic diol-based polymers. researchgate.net
For polyester (B1180765) synthesis, this compound can be reacted with dicarboxylic acids or their derivatives. google.com The incorporation of the resorcinol unit into the polyester backbone can improve properties such as heat resistance and char yield upon combustion. google.com The bromoethyl side chain offers a site for further chemical reactions, allowing for the production of functional polyesters.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Co-monomer Example | Linkage Formed | Potential Polymer Property |
| Polyether | Dihaloalkane | Ether | Enhanced thermal stability |
| Polyester | Diacyl Chloride | Ester | Improved heat resistance |
Precursor for Advanced Resins and Cross-Linked Networks
Resorcinol and its derivatives are well-established precursors for high-performance resins, particularly epoxy and phenolic resins. researchgate.netbritannica.com this compound can be utilized in the synthesis of advanced resins, where the resorcinol core contributes to the network structure and the bromoethyl group can act as a site for cross-linking.
In the context of epoxy resins, the hydroxyl groups of the resorcinol moiety can be reacted with epichlorohydrin (B41342) to form a diglycidyl ether derivative. researchgate.netacs.org This resulting epoxy resin, containing a pendant bromoethyl group, can then be cured with various hardeners. The bromoethyl group can also participate in the curing process, potentially leading to a more densely cross-linked network with enhanced mechanical properties and flame retardancy. specialchem.com
Furthermore, the bromoethyl group itself can be used to initiate polymerization or to create cross-links between polymer chains. itu.edu.tritu.edu.tr This dual reactivity allows for the formation of complex, three-dimensional polymer networks with tailored properties.
Functionalization of Polymer Backbones
The reactive nature of the bromoethyl group makes this compound a valuable agent for the post-polymerization modification of existing polymers. researchgate.net This process allows for the introduction of the resorcinol functionality onto a variety of polymer backbones, thereby imparting new properties to the material.
For instance, polymers with nucleophilic side chains can undergo substitution reactions with the bromoethyl group of this compound. This grafting process can enhance the adhesion properties of the polymer, a known application of resorcinol derivatives. power-plast.com Additionally, the introduced resorcinol units can serve as sites for further chemical transformations or as ligands for metal ions.
Applications in Supramolecular Chemistry and Host-Guest Systems
The resorcinol framework is a cornerstone in supramolecular chemistry, primarily through the formation of resorcinarenes. jyu.fi These macrocyclic compounds are synthesized by the condensation of resorcinol or its derivatives with aldehydes and serve as versatile hosts in host-guest chemistry. acs.org
Design of Receptors and Sensors based on Resorcinol Framework
The bowl-shaped cavity of resorcinarenes, formed from resorcinol units, is capable of encapsulating a variety of guest molecules. mdpi.comrsc.org By functionalizing the upper or lower rim of the resorcinarene (B1253557), it is possible to create highly specific receptors and sensors. The bromoethyl group on this compound could be incorporated into a resorcinarene structure, providing a reactive handle for further functionalization to tune the binding properties of the host molecule.
The hydroxyl groups of the resorcinol units are crucial for forming hydrogen-bonded networks that stabilize the host-guest complexes. nih.gov Modifications to the resorcinol framework, such as the introduction of electron-withdrawing or -donating groups, can alter the electronic properties of the cavity and influence its binding affinity and selectivity for different guests, including anions. chemrxiv.org
Table 2: Examples of Host-Guest Systems Based on Resorcinol Derivatives
| Host | Guest Example | Driving Interaction | Application |
| Resorcinarene | Quaternary ammonium (B1175870) ions | Cation-π, hydrogen bonding | Molecular Recognition |
| Functionalized Resorcinarene | Anions (e.g., Cl⁻) | CH-hydrogen bonding | Anion Sensing & Transport |
| Resorcinarene Capsule | Small organic molecules | Encapsulation | Nanoreactors |
Self-Assembly of Ordered Molecular Structures
Resorcinarenes have a strong tendency to self-assemble into larger, ordered structures, such as dimeric capsules, hexameric capsules, and even nanotubes. jyu.finih.gov This self-assembly is driven by a network of hydrogen bonds, often mediated by solvent molecules. mdpi.com The resulting supramolecular assemblies have well-defined internal cavities that can be used for molecular encapsulation and as nanoreactors for chemical reactions.
The specific functional groups on the resorcinol units can direct the self-assembly process and influence the final architecture of the supramolecular structure. The incorporation of this compound into a resorcinarene could lead to novel self-assembled structures. The bromoethyl group could be used to covalently link different resorcinarene units, leading to the formation of robust supramolecular polymers.
Precursor for Catalytic Ligands and Organocatalysts
Design of Metal-Binding Ligands
There is currently no available scientific literature detailing the design and synthesis of metal-binding ligands derived from this compound. The resorcinol core, with its two hydroxyl groups, theoretically allows for the formation of bidentate ligands that can coordinate with a variety of metal centers. The 2-bromoethyl substituent could be further functionalized to introduce additional donor atoms, potentially leading to tridentate or tetradentate ligands. Such ligands could, in principle, find applications in homogeneous catalysis, for example, in cross-coupling reactions or oxidation catalysis. However, no specific research has been published to substantiate these theoretical applications.
Development of Organocatalytic Systems
Similarly, the development of organocatalytic systems based on this compound has not been reported in the scientific literature. Chiral diols are a known class of organocatalysts, often used to induce enantioselectivity in a range of chemical transformations. While one could envision modifying the resorcinol structure of this compound to create a chiral environment, for instance, through the introduction of chiral auxiliaries via the bromoethyl group, no such research has been documented. The potential for this compound to act as a Brønsted acid or to participate in hydrogen bonding interactions within an organocatalytic cycle remains unexplored.
Utilization in Sustainable Chemical Synthesis and Process Development
Green Chemistry Approaches to Derivatization
No studies have been published that specifically focus on green chemistry approaches to the derivatization of this compound. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents, are of growing importance in chemical synthesis. While the derivatization of the phenolic hydroxyl groups or the substitution of the bromine atom could potentially be carried out under green conditions (e.g., using greener solvents or catalysts), there are no specific examples in the literature that use this compound as a starting material in such a context.
Solvent-Free or Catalyst-Free Synthetic Transformations
The scientific literature lacks any examples of solvent-free or catalyst-free synthetic transformations involving this compound. Solvent-free reactions, often facilitated by grinding or heating, and catalyst-free reactions are key areas of green chemistry, aiming to reduce waste and energy consumption. The reactivity of the bromoethyl group in nucleophilic substitutions might lend itself to such conditions. For instance, reactions with amines or other nucleophiles could potentially proceed without a solvent or catalyst under thermal conditions. However, no research has been published to demonstrate the feasibility or efficiency of such transformations with this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
